molecular formula C19H30N2O3 B5713062 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5713062
M. Wt: 334.5 g/mol
InChI Key: YGERJTZTVIDYOQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopentyl group attached to the piperazine ring and a trimethoxybenzyl group at the 4-position of the piperazine ring

Preparation Methods

The synthesis of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate receptor activity, particularly those involved in neurotransmission and signal transduction. It may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-22-17-9-8-15(18(23-2)19(17)24-3)14-20-10-12-21(13-11-20)16-6-4-5-7-16/h8-9,16H,4-7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGERJTZTVIDYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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